molecular formula C13H10N2O B2910353 6-(4-methylphenyl)-2-oxo-1H-pyridine-3-carbonitrile CAS No. 37670-85-2

6-(4-methylphenyl)-2-oxo-1H-pyridine-3-carbonitrile

Cat. No.: B2910353
CAS No.: 37670-85-2
M. Wt: 210.236
InChI Key: DEKBJBAVSQJONX-UHFFFAOYSA-N
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Description

6-(4-methylphenyl)-2-oxo-1H-pyridine-3-carbonitrile is a useful research compound. Its molecular formula is C13H10N2O and its molecular weight is 210.236. The purity is usually 95%.
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Biological Activity

6-(4-methylphenyl)-2-oxo-1H-pyridine-3-carbonitrile is a heterocyclic compound belonging to the pyridine family, characterized by a pyridine ring with a methyl group at position 4, a carbonitrile group at position 3, and a keto group at position 2. This compound has garnered attention due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

Property Details
Molecular Formula C13H10N2O
Molecular Weight 214.23 g/mol
Chemical Structure Chemical Structure

The biological activity of this compound is attributed to its ability to interact with various molecular targets, which may include enzymes and receptors involved in disease pathways. The presence of the carbonitrile and keto groups contributes to its reactivity, potentially leading to inhibition of specific enzymes or modulation of receptor activity.

Biochemical Pathways

Research suggests that this compound may influence several biochemical pathways:

  • Anticancer Activity: Similar compounds have shown potential in inhibiting cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression.
  • Antimicrobial Activity: The compound exhibits inhibitory effects against various bacterial strains, possibly through disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

A study evaluated the anticancer potential of related pyridine derivatives, revealing that modifications in the substituent groups significantly influenced their cytotoxicity against cancer cell lines. The mechanism often involves the induction of oxidative stress leading to apoptosis in cancer cells .

Antimicrobial Activity

Research indicates that derivatives of this compound possess significant antimicrobial properties. For instance, compounds similar to this compound demonstrated effective inhibition against Gram-positive and Gram-negative bacteria. Minimum inhibitory concentration (MIC) values were reported as follows:

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus12.5
Escherichia coli25
Pseudomonas aeruginosa15

These results suggest that the compound could serve as a lead structure for developing new antimicrobial agents .

Case Studies

  • Anticancer Efficacy:
    A recent study focused on the synthesis and evaluation of various pyridine derivatives, including this compound. The results indicated significant cytotoxicity against human breast cancer cells (MCF-7), with IC50 values in the low micromolar range .
  • Corrosion Inhibition:
    Interestingly, this compound has also been studied for its role as a corrosion inhibitor in acidic environments. It was found that certain structural modifications enhanced its protective properties on metal surfaces, showcasing its versatility beyond biological applications .

Properties

IUPAC Name

6-(4-methylphenyl)-2-oxo-1H-pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O/c1-9-2-4-10(5-3-9)12-7-6-11(8-14)13(16)15-12/h2-7H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEKBJBAVSQJONX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=C(C(=O)N2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.